molecular formula C8H5N3O3 B12360015 6-nitro-6H-quinazolin-4-one

6-nitro-6H-quinazolin-4-one

Cat. No.: B12360015
M. Wt: 191.14 g/mol
InChI Key: CRDQNNJBYYLKGY-UHFFFAOYSA-N
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Description

6-nitro-6H-quinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-6H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide to form 3(H)-quinazolin-4-one. The hydrogen atom at the 6-position is then replaced by a nitro group using a nitriding compound. The final product, 6-nitro-3(H)-quinazolin-4-one, can be further reduced using tin(II) chloride dihydrate (SnCl2·2H2O) as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-6H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-nitro-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, the compound exhibits antibacterial activity by interfering with bacterial cell wall synthesis and protein function . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group at the 6-position, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

6-nitro-6H-quinazolin-4-one

InChI

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-5H

InChI Key

CRDQNNJBYYLKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1[N+](=O)[O-]

Origin of Product

United States

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